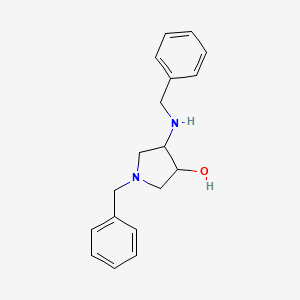

1-Benzyl-4-benzylamino-3-pyrrolidinol

Description

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-benzyl-4-(benzylamino)pyrrolidin-3-ol |

InChI |

InChI=1S/C18H22N2O/c21-18-14-20(12-16-9-5-2-6-10-16)13-17(18)19-11-15-7-3-1-4-8-15/h1-10,17-19,21H,11-14H2 |

InChI Key |

ARVLMMHZCLLMKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Benzyl-3-pyrroline

The foundational step in this route involves the cyclization of cis-2-butene-1,4-diol derivatives with primary amines. As detailed in EP0985664A2, cis-2-butene-1,4-diol undergoes bis-sulfonylation using sulfonyl halides (e.g., mesyl chloride) in the presence of a tertiary amine base such as triethylamine. This reaction produces a bis-sulfonate ester, which subsequently reacts with benzylamine to form 1-benzyl-3-pyrroline through intramolecular nucleophilic substitution. The molar ratio of sulfonyl halide to diol is critical, with optimal yields achieved at 2.0–2.2 equivalents of sulfonyl halide per mole of diol. Solvents such as toluene or dichloromethane are employed, and temperatures are maintained at 0–15°C to minimize side reactions.

Epoxidation to 3,4-Epoxypyrrolidine

The 1-benzyl-3-pyrroline intermediate is subjected to oxidation using peroxymonosulfate salts (e.g., sodium peroxymonosulfate) in the presence of sulfuric acid. This step generates 3,4-epoxypyrrolidine, with reaction conditions tightly controlled to favor epoxide formation. Ultraviolet irradiation (200–400 nm) accelerates the oxidation, particularly when using a high-pressure mercury lamp. The reaction temperature is maintained at 0–30°C, and the molar ratio of peroxide to 3-pyrroline is typically 1.0–3.0. Monitoring via LC-MS ensures complete conversion, with epoxidation typically concluding within 6–8 hours.

Nucleophilic Ring-Opening with Benzylamine

The 3,4-epoxypyrrolidine undergoes nucleophilic attack by benzylamine to introduce the 4-benzylamino group. This one-pot reaction is conducted at elevated temperatures (30–100°C), facilitating ring-opening at the less sterically hindered C4 position. The molar ratio of benzylamine to epoxide is optimized at 1.2–1.5 equivalents to ensure complete conversion while minimizing dimerization byproducts. Post-reaction, the mixture is neutralized with aqueous sodium hydroxide, and the product is extracted into ethyl acetate. Vacuum distillation yields 1-benzyl-4-benzylamino-3-pyrrolidinol with a reported overall yield of 68–72% across three steps.

Alternative Method via Functionalization of N-Benzyl-3-pyrrolidone

Synthesis of N-Benzyl-3-pyrrolidone

As described in CN102060743A, N-benzyl-3-pyrrolidone is synthesized via a Michael addition-cyclization sequence. Benzylamine reacts with ethyl acrylate to form ethyl 3-benzylaminopropionate, which undergoes condensation with acrylic acid followed by sodium ethoxide-mediated cyclization. The final decarboxylation step is performed under acidic conditions, yielding N-benzyl-3-pyrrolidone with a total yield of 55.3%. Key optimizations include maintaining temperatures below 40°C during cyclization and using anhydrous toluene to suppress hydrolysis.

Introduction of 4-Benzylamino and 3-Hydroxyl Groups

Functionalization of N-benzyl-3-pyrrolidone to introduce the 4-benzylamino and 3-hydroxyl groups remains challenging. A proposed pathway involves epoxidation of the pyrrolidone’s α,β-unsaturated carbonyl system, followed by nucleophilic ring-opening. However, this method is less documented in the literature, with no explicit examples in the cited patents. Alternative strategies, such as reductive amination at C4 or hydroxyl-directed electrophilic substitution, are theorized but require experimental validation.

Comparative Analysis of Synthetic Methods

| Parameter | 3-Pyrroline Route (EP0985664A2) | N-Benzyl-3-pyrrolidone Route (CN102060743A) |

|---|---|---|

| Steps | 3 | 4+ (including functionalization) |

| Overall Yield | 68–72% | ≤55.3% (prior to functionalization) |

| Key Advantage | One-pot capability | Established precursor synthesis |

| Industrial Scalability | High (continuous reaction possible) | Moderate (additional steps required) |

The 3-pyrroline route demonstrates superior efficiency and scalability, particularly due to its one-pot oxidation-nucleophilic addition sequence. In contrast, the N-benzyl-3-pyrrolidone pathway is hindered by lower yields and undefined functionalization steps.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Acid Catalysis

Sulfuric acid is preferred for epoxidation due to its strong protonating capacity, which stabilizes transition states during peroxide decomposition. Concentrations above 1.5 M are avoided to prevent sulfonation side reactions.

Scientific Research Applications

trans-1-benzyl-4-(benzylamino)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-1-benzyl-4-(benzylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 1-Benzyl-4-benzylamino-3-pyrrolidinol and related compounds are quantified using similarity scores (0.82–0.88, likely derived from Tanimoto coefficients). Below is a comparative analysis based on substituents, stereochemistry, and inferred properties:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Registry No. | Key Substituents | Similarity Score | Notable Differences vs. Target Compound |

|---|---|---|---|---|

| (3S,4S)-1-Benzyl-3,4-pyrrolidindiol | 14813-01-5 | 3,4-diol groups | 0.83 | Lacks benzylamino group; higher polarity |

| (3R,4R)-1-Benzylpyrrolidine-3,4-diol | 90365-74-5 | 3,4-diol (opposite stereochemistry) | 0.83 | Stereoisomerism may affect receptor binding |

| 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | 775-15-5 | 4-hydroxymethyl, piperidine scaffold | 0.86 | Piperidine ring vs. pyrrolidine; altered rigidity |

| (1-Benzylpiperidin-4-yl)methanol | 384338-20-9 | Piperidine scaffold, hydroxymethyl | 0.83 | Similar to above but with methanol substituent |

| 1-Benzyl-4-methylpiperidin-3-ol | – | 4-methyl, piperidine scaffold | 0.82 | Methyl group reduces steric bulk vs. benzylamino |

Key Findings:

Impact of Substituents: The benzylamino group in the target compound introduces basicity (pKa ~8–10) and hydrogen-bond donor capacity, distinguishing it from analogs with hydroxyl or hydroxymethyl groups (e.g., 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol ). Piperidine vs.

Stereochemical Variations :

- The (3R,4R)- and (3S,4S)-diol configurations (CAS 90365-74-5 and 14813-01-5) highlight the role of stereochemistry in molecular interactions, such as enzyme inhibition or receptor binding .

Polarity and Solubility: Compounds with diol groups (e.g., (3S,4S)-1-Benzyl-3,4-pyrrolidindiol) are likely more polar and water-soluble than the target compound, which may exhibit enhanced membrane permeability due to its benzylamino group .

Limitations and Discrepancies

- Lack of Experimental Data : Functional comparisons (e.g., bioactivity, solubility) are inferred from structural features rather than direct experimental results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.